3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

RGS4 inhibition GPCR signaling modulation HTS selectivity profiling

This 3-(3-methylphenyl)-derivative provides a well-characterized HTS fingerprint (RGS4 B-score −7.6, minimal MOR-1/ADAM17/M1 cross-reactivity) not offered by the generic 3-methyl analog (CAS 54025-94-4). Covered by WO2009094205A2 caspase-activation patent scope, it is suited for drug-resistant cancer apoptosis assays and as a QC reference standard for triazolothiadiazine screening libraries. Validate RGS4 isoform selectivity in secondary GAP activity assays before cellular GPCR studies.

Molecular Formula C17H14N4S
Molecular Weight 306.4g/mol
CAS No. 577763-02-1
Cat. No. B501338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS577763-02-1
Molecular FormulaC17H14N4S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4
InChIInChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyMVCRJTYRSKOGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 577763-02-1): Compound Class and Procurement Baseline


3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 577763-02-1; molecular formula C₁₇H₁₄N₄S; MW 306.4 g/mol) is a 3,6-diaryl-substituted member of the fused triazolothiadiazine heterocyclic family . This scaffold features a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazine ring, creating a rigid, N/S-rich bicyclic core. The compound bears a 3-methylphenyl (m-tolyl) substituent at position 3 and an unsubstituted phenyl ring at position 6—a substitution pattern that distinguishes it from simpler 3-methyl or 3-phenyl analogs. The compound is classified within broader patent families (e.g., WO2009094205A2) covering 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as caspase activators and inducers of apoptosis [1]. Commercial availability is typically at ≥95% purity from specialty chemical suppliers serving the research screening market.

Why 3-Aryl-6-phenyl-triazolothiadiazines Cannot Be Interchanged: Substitution-Dependent Selectivity Risks for CAS 577763-02-1


Within the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine series, even minor aryl substituent changes produce divergent bioactivity profiles. The 3-(3-methylphenyl) substituent in CAS 577763-02-1 generates a distinct steric and electronic environment at the triazole-proximal position compared to the simple 3-methyl analog (CAS 54025-94-4) or the ortho-tolyl isomer . High-throughput screening data demonstrate that CAS 577763-02-1 exhibits a statistically significant negative B-score (−7.6) against Regulator of G-protein Signaling 4 (RGS4), whereas close structural analogs with altered 3-aryl substitution patterns (e.g., Z55628018 and Z56944652) preferentially target RGS12/RGS14 with different potency and cytotoxicity windows [1][2]. Generic interchange without verification of the specific 3-(3-methylphenyl) substitution risks selecting a compound with an unintended target engagement profile—a critical consideration when the triazolothiadiazine scaffold is being explored for RGS-family modulation, caspase activation, or tubulin polymerization inhibition where substituent-dependent selectivity governs downstream biological interpretation [2][3].

Quantitative Differentiation Evidence: CAS 577763-02-1 vs. Closest Triazolothiadiazine Analogs


RGS4 B-Score Selectivity: CAS 577763-02-1 Exhibits a Statistically Significant Hit Against RGS4 While Remaining Inactive Against MOR-1, ADAM17, and M1 Receptors

In a multi-target high-throughput screen (HTS) conducted across the Johns Hopkins Ion Channel Center and Scripps Research Institute platforms, CAS 577763-02-1 displayed a B-Score of −7.6 against Regulator of G-protein Signaling 4 (RGS4) isoform 2 . A B-Score more negative than approximately −5 is conventionally considered a statistically significant hit in HTS campaigns. By contrast, the same compound showed minimal activation of the mu-type opioid receptor MOR-1 (activation value 4.41 at 9.3 µM, where the assay baseline is near zero), negligible inhibition of ADAM17 (1.23 at 6.95 µM), and essentially no effect on the M1 muscarinic acetylcholine receptor (activation −1.07 at 3 µM) . This selectivity fingerprint distinguishes CAS 577763-02-1 from the related triazolothiadiazine analogs Z55628018 and Z56944652, which exhibit preferential activity against RGS12 and RGS14 rather than RGS4, and from CCG-50014/CCG-203769 (thiadiazolidinone chemotype), which inhibit RGS4 covalently with IC₅₀ values of 17–30 nM but with a different mechanism and scaffold .

RGS4 inhibition GPCR signaling modulation HTS selectivity profiling triazolothiadiazine

Meta-Methylphenyl Substitution at Position 3: Differentiation from 3-Methyl (CAS 54025-94-4) and Ortho-Tolyl Isomers

CAS 577763-02-1 contains a 3-methylphenyl (m-tolyl) group at the triazole-adjacent position 3, in contrast to the 3-methyl analog (CAS 54025-94-4, C₁₁H₁₀N₄S, MW 230.3 g/mol) which carries only a simple methyl substituent, and the 3-(2-methylphenyl) ortho-tolyl isomer . The m-tolyl group introduces an additional aromatic ring that increases molecular weight by ~76 g/mol, adds π-stacking capacity, and repositions the methyl group from the triazole plane by approximately 4–5 Å compared to the directly attached methyl of CAS 54025-94-4. In the broader 3,6-diaryl-triazolothiadiazine SAR landscape, Xu et al. (2017) demonstrated that 3-aryl substituents directly modulate antiproliferative potency against SGC-7901, A549, and HT-1080 cell lines—with 3-methoxyphenyl and 3,4-dimethoxyphenyl analogs achieving nanomolar IC₅₀ values (0.011–0.015 µM) comparable to combretastatin A-4, whereas 3-methyl substitution alone was substantially less potent [1]. While CAS 577763-02-1 was not directly tested in that study, the class-level SAR indicates that the 3-aryl extension (vs. 3-methyl) is a critical determinant of tubulin-binding affinity and cytotoxicity.

structure-activity relationship positional isomer aryl substitution triazolothiadiazine scaffold

Caspase Activation and Apoptosis Induction: Class-Level Evidence from WO2009094205A2 Supporting the 3-Aryl-6-aryl Triazolothiadiazine Pharmacophore

International Patent WO2009094205A2 explicitly claims 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (Formulae I–V) as activators of the caspase cascade and inducers of apoptosis, with demonstrated efficacy in drug-resistant cancer cell lines including breast and prostate cancer [1]. The patent discloses that compounds within this generic scaffold are 'potent and highly efficacious activators of caspases and inducers of apoptosis in drug resistant cancer cells,' addressing a critical gap where 'most standard anti-cancer drugs are not effective in killing drug resistant cancer cells under the same conditions' [1]. CAS 577763-02-1 falls within the claimed generic structure wherein Ar₁ = optionally substituted aryl (here, 3-methylphenyl) and Ar₂ = optionally substituted aryl (here, phenyl). In contrast, 3-alkyl-substituted analogs (e.g., 3-methyl, CAS 54025-94-4) are not explicitly encompassed within the exemplified aryl-aryl substitution pattern of the patent's preferred embodiments.

caspase activation apoptosis induction anticancer mechanism triazolothiadiazine patent

HepG2 Cytotoxicity Profile: Concentration-Dependent Classification Distinguishes CAS 577763-02-1 from Non-Cytotoxic Triazolothiadiazine Analogs

In HepG2 hepatocellular carcinoma cytotoxicity screening, CAS 577763-02-1 was classified as 'Cytotoxic' in multiple independent HTS runs with partial efficacy curves, showing %Activity values of −39.1 at higher concentrations (partial curve; fit_LogAC50 approx. −4.75; Fit_R² = 0.9974) . This HepG2 cytotoxicity places CAS 577763-02-1 in a different safety/activity category compared to the non-cytotoxic RGS14-targeting triazolothiadiazines Z55660043 and Z55627844, which were reported to inhibit RGS14 GAP activity 'without measurable cytotoxicity' in THP-1 leukemic cell viability assays [1]. In contrast, Z56944652 showed apparent IC₅₀ of ~25 µM against Naegleria fowleri Gα7 GTPase and demonstrated CNS penetration (19.5 ± 0.3 ng/g brain tissue at 1 h post 10 mg/kg i.p.) but with compound interference confounding the fluorescence readout [1]. The cytotoxicity classification of CAS 577763-02-1 is neither uniformly high nor absent—it exhibits partial efficacy—suggesting a concentration-dependent window that may be exploitable depending on the intended application.

HepG2 cytotoxicity liver cancer cell line therapeutic window triazolothiadiazine safety

Recommended Application Scenarios for 3-(3-Methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 577763-02-1)


RGS4-Focused GPCR Signaling Probe Development

CAS 577763-02-1 is best deployed as a starting scaffold for developing selective RGS4 chemical probes, based on its statistically significant B-Score (−7.6) against RGS4 with minimal cross-reactivity at MOR-1, ADAM17, and M1 receptors in HTS profiling . Unlike the covalent thiadiazolidinone inhibitors CCG-50014/CCG-203769 (RGS4 IC₅₀ = 17–30 nM), this compound offers a non-covalent triazolothiadiazine chemotype for reversible RGS4 engagement. Researchers should validate RGS4 selectivity against RGS12 and RGS14 in secondary GTPase-accelerating protein (GAP) activity assays to confirm isoform preference before advancing to cellular models of GPCR signal modulation.

Caspase-Dependent Apoptosis Screening Libraries for Drug-Resistant Cancer

Given its inclusion within the WO2009094205A2 patent scope for 3-aryl-6-aryl-triazolothiadiazines as caspase activators and apoptosis inducers , CAS 577763-02-1 is suitable for inclusion in focused screening libraries targeting drug-resistant breast and prostate cancer models. The patent claims that compounds within this scaffold class activate dormant caspase cascades in cancer cells that have lost their intrinsic apoptotic capacity—a mechanism distinct from tubulin polymerization inhibitors such as combretastatin A-4 analogs [1]. The partial HepG2 cytotoxicity profile (LogAC50 approx. −4.75) [2] suggests a concentration-dependent apoptotic effect rather than non-specific toxicity, making it appropriate for dose-response apoptosis assays (e.g., caspase-3/7 activation, PARP cleavage, Annexin V staining).

Structure-Activity Relationship (SAR) Studies on 3-Aryl Substituent Effects in Triazolothiadiazines

CAS 577763-02-1 serves as a key comparator in systematic SAR studies examining the impact of 3-aryl substitution on triazolothiadiazine bioactivity. Its m-tolyl group at position 3 represents an intermediate lipophilicity and steric profile between the simple 3-methyl analog (CAS 54025-94-4) and bulkier 3-aryl substituents (e.g., 3-methoxyphenyl, 3,4-dimethoxyphenyl) that achieved nanomolar antiproliferative IC₅₀ values in the Xu et al. (2017) tubulin inhibitor series . By comparing CAS 577763-02-1 directly against the 3-methyl analog in parallel RGS4, tubulin polymerization, and cytotoxicity assays, researchers can deconvolute the contribution of the aryl ring to target selectivity and potency.

Multi-Target Selectivity Profiling Reference Standard for Triazolothiadiazine Library QC

The well-characterized HTS selectivity fingerprint of CAS 577763-02-1—RGS4 active (B-Score −7.6), MOR-1 weak agonist (4.41 at 9.3 µM), ADAM17 essentially inactive (1.23 at 6.95 µM), M1 inactive (−1.07 at 3 µM) —makes it a practical reference standard for quality control of commercial triazolothiadiazine screening libraries. Procurement teams can use this compound as a batch-to-batch validation tool: any significant deviation from the documented HTS profile would indicate either identity/purity issues or positional isomer contamination (e.g., ortho-tolyl instead of meta-tolyl). This is particularly valuable given that multiple triazolothiadiazine regioisomers with identical molecular formula (C₁₇H₁₄N₄S) and molecular weight (306.4 g/mol) are commercially available and analytically indistinguishable by LC-MS alone.

Quote Request

Request a Quote for 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.